Amitifadine
Overview
Description
Amitifadine is a chemical compound known as a serotonin-norepinephrine-dopamine reuptake inhibitor. It was initially developed for the treatment of major depressive disorder. This compound is unique in its ability to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine, which are closely linked to mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amitifadine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetonitrile with various reagents to form the bicyclic structure. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as sodium hydride .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques like chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Amitifadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bicyclic structure of this compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the interactions of triple reuptake inhibitors with neurotransmitter transporters.
Biology: Investigated for its effects on neurotransmitter levels in the brain and its potential to treat neurological disorders.
Medicine: Explored as a treatment for major depressive disorder, alcoholism, and smoking withdrawal. .
Mechanism of Action
Amitifadine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and improving mood. The compound interacts with human monoamine transporters, including the serotonin transporter, norepinephrine transporter, and dopamine transporter. This multi-target strategy improves drug efficacy and reduces toxic side effects .
Comparison with Similar Compounds
- Bicifadine
- Centanafadine
- DOV-216,303
- DOV-102,677
Amitifadine’s balanced inhibition of multiple neurotransmitters makes it a promising candidate for treating complex mood disorders and addiction.
Properties
IUPAC Name |
(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNRYCSBFHEMQ-KCJUWKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025835 | |
Record name | Amitifadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants. | |
Record name | Amitifadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
410074-73-6, 66504-40-3 | |
Record name | Amitifadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410074-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DOV-216303 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitifadine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitifadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amitifadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMITIFADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOV-216303 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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